molecular formula C11H23NO B12114305 N,N-dipentylformamide CAS No. 26598-27-6

N,N-dipentylformamide

Cat. No.: B12114305
CAS No.: 26598-27-6
M. Wt: 185.31 g/mol
InChI Key: OWHSZQHZBUQBRH-UHFFFAOYSA-N
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Description

Significance of Amide Functional Groups in Modern Organic Synthesis

Amide functional groups are of paramount importance in organic chemistry, characterized by a carbonyl group linked to a nitrogen atom. This structural feature is fundamental to the chemistry of life, as it forms the peptide bonds that link amino acids into proteins. fiveable.mechemistrytalk.orgsolubilityofthings.comorganicchemexplained.com The stability of the amide bond is a key factor in the structural integrity of these vital biological macromolecules. organicchemexplained.com

Beyond their biological role, amides are a cornerstone of synthetic organic chemistry. fiveable.mesolubilityofthings.com They are prevalent in a vast array of pharmaceuticals, natural products, and industrial materials like polymers, detergents, and lubricants. pulsus.com The versatility of the amide group allows it to serve as a "linker" to connect different molecular fragments, a property exploited in the synthesis of materials like nylon and Kevlar. chemistrytalk.org

The reactivity of amides, while generally lower than that of other carboxylic acid derivatives, allows for a variety of chemical transformations. They can be reduced to form amines or undergo rearrangement reactions like the Hofmann rearrangement. chemistrytalk.org The development of new catalytic methods for amide bond formation is an active area of research, driven by the need for more efficient and environmentally friendly synthetic routes. pulsus.com

Contextualization of Formamide (B127407) Derivatives in Contemporary Chemical Research

Formamide (HCONH₂) is the simplest amide and serves as the parent compound for a large class of derivatives. These derivatives are formed by replacing one or both of the hydrogen atoms on the nitrogen with other organic groups. solubilityofthings.com Formamide and its derivatives are recognized for their utility as polar aprotic solvents, reagents, and building blocks in organic synthesis. chemicalbook.combeilstein-journals.org

Formamide derivatives are significant intermediates in the synthesis of a wide range of biologically important compounds and have applications in pharmaceutical research. researchgate.net For example, they are used in the production of pharmaceuticals, agrochemicals, and nitrogen-based heterocycles. catco2nvers.eu The formyl group can also act as a protecting group for amines in peptide synthesis. researchgate.net

Research has explored the diverse applications of various formamide derivatives. N,N-Dimethylformamide (DMF) is a widely used polar aprotic solvent for chemical reactions. chemicalbook.comwikipedia.org Other derivatives, such as N,N-diethylformamide and N,N-dipropylformamide, also find use as solvents and in specific synthetic applications. google.comnih.govnih.gov The synthesis of formamides from amines and a source of the formyl group, such as carbon dioxide or formic acid, is a key area of investigation, with a focus on developing mild and efficient catalytic systems. researchgate.netcatco2nvers.eu

N,N-dipentylformamide is a member of this class of N,N-dialkylformamides. While less common than DMF, it has been noted in the context of specific chemical processes. For instance, it has been mentioned as a potential solvent in certain reactions. google.com Studies on the synthesis of unsymmetrical ureas have also involved this compound as a reactant. rsc.orgrsc.orgrsc.org The two pentyl chains in this compound impart a greater lipophilic character compared to its lower alkyl homologues, which can influence its solubility and interaction with other molecules in a reaction mixture.

Table 1: Properties of Selected Formamide Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C)
Formamide CH₃NO 45.04 210
N,N-Dimethylformamide C₃H₇NO 73.09 153 chemicalbook.com
N,N-Diethylformamide C₅H₁₁NO 101.15 nih.gov 176-178
N,N-Dipropylformamide C₇H₁₅NO 129.20 nih.gov 202-203
This compound C₁₁H₂₃NO 185.31 -

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26598-27-6

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N,N-dipentylformamide

InChI

InChI=1S/C11H23NO/c1-3-5-7-9-12(11-13)10-8-6-4-2/h11H,3-10H2,1-2H3

InChI Key

OWHSZQHZBUQBRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for N,n Dipentylformamide

Recent Advances in Amide Bond Formation Strategies

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. nih.govnih.gov Recent research has yielded several innovative strategies that offer milder conditions, greater efficiency, and improved sustainability compared to traditional methods.

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in combinatorial chemistry, enabling the construction of complex molecules in a single step with high atom economy. semanticscholar.orgbeilstein-journals.org The Ugi four-component reaction (U-4CR) is particularly relevant for the synthesis of α-acylamino amides and can be adapted for formamide (B127407) synthesis. beilstein-journals.orgnih.gov

The reaction mechanism involves the initial formation of an imine from an amine and a carbonyl compound. nih.gov An isocyanide then adds to the imine, creating a reactive nitrilium intermediate. nih.gov This intermediate is subsequently trapped by a carboxylic acid, and an intramolecular Mumm rearrangement yields the final bis-amide product. nih.gov For the synthesis of N,N-dipentylformamide, dipentylamine (B1346568) would serve as the amine component, a simple formaldehyde (B43269) source as the carbonyl, and formic acid as the carboxylic acid. The isocyanide acts as a crucial C1 building block that facilitates the coupling. beilstein-journals.org

Table 1: Components for Ugi Synthesis of this compound

ComponentSpecific ReagentRole in Reaction
AmineDipentylamineProvides the N,N-dipentyl moiety
CarbonylFormaldehydeReacts with the amine to form an imine
Carboxylic AcidFormic AcidTraps the nitrilium intermediate
Isocyanidee.g., tert-Butyl isocyanideUndergoes α-addition to the imine

Transamidation, the conversion of one amide into another, presents a direct route for amide synthesis. nih.gov Traditional methods often require harsh conditions or transition-metal catalysts, which can lead to toxic impurities and are thermodynamically challenging. nih.govbohrium.com Recent advancements have established highly selective, metal-free transamidation protocols that operate under mild, environmentally friendly conditions. nih.govbohrium.com

These methods often rely on the activation of a starting amide, for instance with an N-Boc (tert-butoxycarbonyl) group, which destabilizes the amide bond. nih.gov This is followed by nucleophilic addition of a primary or secondary amine, such as dipentylamine, facilitated by a strong, non-nucleophilic base. nih.gov The use of bases like lithium bis(trimethylsilyl)amide (LiHMDS) allows the reaction to proceed efficiently at room temperature. nih.gov This approach is notable for its broad substrate scope, including electronically diverse and sterically hindered amines, and avoids the need for toxic and expensive transition metals. nih.gov

Table 2: Metal-Free Transamidation Systems

BaseSolventTemperatureKey Feature
LiHMDSToluene (B28343)Room TemperatureEffective for non-nucleophilic amines. nih.gov
NaOtBuSolvent-FreeRoom TemperatureSustainable protocol for unactivated esters and amides. rsc.org
K₂S₂O₈Aqueous MediumHeatingUtilizes an aqueous medium for amide-amine bond formation. nih.gov

A highly efficient, one-pot approach for the direct synthesis of N-formamides involves integrating the reductive amination of carbonyl compounds with CO₂ fixation. nih.govbohrium.comresearchgate.net This methodology provides a sustainable route using biomass-derived aldehydes and ketones. manchester.ac.uknih.gov A notable catalyst system for this transformation is ruthenium nanoparticles supported on a metal-organic framework (MOF), such as Ru/MFM-300(Cr). nih.govnih.gov

In this process, the MOF not only provides a high-surface-area support for the ruthenium nanoparticles but also functions as a porous reactor that confines the substrates. nih.govresearchgate.net The reaction proceeds by coupling the reductive amination of an aldehyde (like formaldehyde) with an amine (dipentylamine) in the presence of H₂ and CO₂. nih.gov The CO₂ is reduced to a formate (B1220265) intermediate, which acts as the formylating agent. nih.gov Synchrotron X-ray powder diffraction studies have confirmed strong host-guest interactions within the MOF pores, which facilitate substrate activation and enhance selectivity towards the formamide product. manchester.ac.ukresearchgate.net

Table 3: Catalytic System for Direct Amination-Formylation

CatalystReactantsConditionsSignificance
Ru/MFM-300(Cr)Aldehyde, Amine, CO₂, H₂160 °C, 3 MPa CO₂, 4 MPa H₂Integrates reductive amination and CO₂ fixation in one pot. nih.govnih.gov

New methods in amide synthesis focus on novel bond-forming strategies through molecular skeleton reconstruction. researchgate.net One such approach is the 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-mediated synthesis of amides, which uses readily available carbodiimides as the nitrogen source and unstrained 1,3-diketones as the acyl source. researchgate.net

This reaction proceeds through the cleavage of a C(CO)-C bond within the 1,3-diketone, mediated by the DBU base. researchgate.net While this specific protocol is designed for generating amides from dicarbonyl compounds, it highlights the utility of DBU in mediating complex transformations for amide bond formation. For the synthesis of a formamide like this compound, this particular method would require a formyl equivalent as the acyl source rather than a 1,3-diketone. However, DBU has also been shown to be an effective catalyst for the aminolysis of esters to form amides, which is a more direct pathway for synthesizing this compound from a formic acid ester and dipentylamine. researchgate.net

Dehydrogenative Coupling Reactions in Formamide Synthesis

Acceptorless dehydrogenative coupling (ADC) has emerged as a highly sustainable and atom-economical strategy for constructing C-N bonds. researchgate.net This methodology facilitates the direct coupling of alcohols with amines to produce amides, with molecular hydrogen as the sole byproduct. nih.gov For the synthesis of this compound, this reaction involves the coupling of methanol (B129727) with dipentylamine.

Various transition-metal complexes, particularly those based on ruthenium and manganese, have been developed to catalyze this transformation. researchgate.netnih.gov Historically, these reactions required high temperatures, typically refluxing in toluene (above 100 °C), which limited their practical application. nih.gov However, recent advancements have led to the development of highly active ruthenium-pincer complexes that can catalyze the reaction under much milder conditions, such as refluxing in diethyl ether (34.6 °C). nih.gov This low-temperature activity is attributed to the ligand design, which facilitates the activation of the alcohol and the hemiaminal intermediate at near-ambient temperatures. nih.gov This represents a significant step towards making dehydrogenative coupling a more practical and energy-efficient method for amide synthesis.

Table 4: Catalysts for Dehydrogenative Coupling of Methanol and Amines

Catalyst TypeMetal CenterTypical ConditionsReference
Pincer ComplexRuthenium (Ru)Reflux in Toluene or Diethyl Ether nih.gov
Pincer ComplexManganese (Mn)High Temperature researchgate.net
Metal-Organic FrameworkCopper (Cu)Room Temperature (with oxidant) nih.gov

Carbonylation Techniques for this compound Production

Carbonylation reactions, which involve the introduction of a carbonyl group into a molecule, are fundamental to the production of many chemicals. researchgate.net While traditionally reliant on toxic and gaseous carbon monoxide (CO), modern research has focused on developing safer and more sustainable alternatives for the synthesis of formamides. encyclopedia.pub

One innovative approach is the oxidative carbonylation of amines using paraformaldehyde as a green and solid source of carbonyl. rsc.org This reaction can be catalyzed by non-noble metal catalysts, such as single-atom Co-Nₓ sites on a nitrogen-doped carbon support (Co@NC). researchgate.netrsc.org Mechanistic studies suggest that reactive oxygen species, generated on the cobalt sites, play a key role in the reaction. rsc.org Another strategy involves the use of N,N-dimethylformamide (DMF) as a CO surrogate in transition metal-catalyzed reactions. encyclopedia.pub In this process, DMF undergoes decarbonylation to provide a CO source in situ, thereby avoiding the handling of CO gas. These methods provide practical and efficient pathways for the carbonylation of dipentylamine to produce this compound.

Table 5: Modern Carbonylation Methods for Formamide Synthesis

Carbonyl SourceCatalystKey AdvantageReference
ParaformaldehydeCo@NC (non-noble metal)Avoids noble metals and gaseous CO. rsc.org rsc.org
N,N-Dimethylformamide (DMF)Palladium (Pd) or Nickel (Ni)Acts as an in-situ CO surrogate. encyclopedia.pub encyclopedia.pub
Carbon Dioxide (CO₂)Ruthenium (Ru)Utilizes a renewable C1 source. manchester.ac.uk manchester.ac.uk

Strategies for Enhanced Selectivity and Yield in Formamide Synthesis

One effective strategy involves the use of amidine and guanidine (B92328) catalysts for the formylation of secondary amines with methyl formate. mdpi.com The bicyclic guanidine 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been identified as a particularly effective catalyst for this transformation. mdpi.comresearchgate.net This method allows the reaction to proceed efficiently at room temperature with low catalyst loading, offering high yields. researchgate.net The mechanism involves the generation of a highly active formylating intermediate from the interaction between methyl formate and the guanidine catalyst. researchgate.net

Bio-catalysis presents another advanced approach, utilizing enzymes to achieve high selectivity under exceptionally mild conditions. For instance, the N-formylation of various amines has been successfully performed using ethyl formate as the formylating agent, catalyzed by lipase. rsc.org This protocol is noted for its high efficacy, broad substrate applicability, and the recyclability of the enzyme catalyst, making it a sustainable and efficient option. rsc.org

Furthermore, oxidative N-formylation offers a novel pathway using methanol as the formyl source. Research has demonstrated the use of bimetallic gold-palladium nanoparticles supported on iron oxide (AuPd–Fe3O4) to catalyze the formylation of secondary amines at room temperature. mdpi.com With oxygen as an external oxidant, this system efficiently oxidizes methanol to a formyl equivalent, which then reacts with the amine. mdpi.com The bimetallic nature of the catalyst is crucial for its high efficiency compared to monometallic counterparts, and the magnetic Fe3O4 support facilitates easy catalyst recovery and recycling. mdpi.com

Table 1: Comparison of Catalytic Strategies for N-Formylation of Secondary Amines

Catalytic SystemFormyl SourceKey AdvantagesTypical Conditions
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)Methyl FormateLow catalyst loading, high yields, operates at room temperature. researchgate.netRoom Temperature, Neat or in solution researchgate.net
LipaseEthyl FormateMild reaction conditions, high efficacy, recyclable catalyst. rsc.orgMild Temperatures, Organic Solvent
AuPd–Fe3O4 NanoparticlesMethanolHigh efficiency, use of inexpensive formyl source, recyclable magnetic catalyst. mdpi.comRoom Temperature, O2 atmosphere mdpi.com

Considerations for Scalable and Industrially Relevant Synthesis (e.g., Methyl Formate Route)

For the large-scale industrial production of this compound, synthesis routes must be cost-effective, efficient, and environmentally conscious. The reaction of dipentylamine with methyl formate is a prominent and industrially viable method. researchgate.net Methyl formate is a key C1 building block used in the synthesis of numerous chemicals, including other formamides like N,N-dimethylformamide (DMF). mdpi.com Its industrial production is well-established, typically via the carbonylation of methanol, ensuring a reliable supply for large-scale processes. mdpi.com

The synthesis of this compound from methyl formate and dipentylamine is characterized by high atom economy, with methanol being the sole stoichiometric by-product. This methanol can often be recycled back into the methyl formate production process, creating a resource-efficient loop. The reaction is typically catalyzed by a base. While homogeneous catalysts like sodium methoxide (B1231860) are used in established industrial processes for formamide production, they can complicate product purification. mdpi.com

The development of heterogeneous solid base catalysts is a significant consideration for improving the scalability and sustainability of this process. researchgate.net Catalysts such as calcium oxide supported on magnesium oxide (CaO/MgO) have been shown to be effective in the related alcoholysis of formamides, a reversible reaction that highlights the efficacy of solid bases in this chemical transformation. researchgate.net The advantages of using a heterogeneous catalyst in a large-scale, continuous process include:

Simplified Separation: The catalyst can be easily removed from the product stream by filtration, eliminating the need for complex and costly purification steps.

Catalyst Recyclability: Solid catalysts can be regenerated and reused over multiple cycles, reducing operational costs and waste.

Process Integration: Heterogeneous catalysts are well-suited for use in fixed-bed reactors, allowing for continuous production, which is often more efficient for industrial-scale manufacturing than batch processing.

Table 2: Industrial Synthesis Considerations via the Methyl Formate Route

FactorConsiderationIndustrial Advantage
ReactantsDipentylamine + Methyl FormateMethyl formate is a readily available, inexpensive industrial chemical. mdpi.com
Atom EconomyHigh; the only by-product is methanol.Minimizes waste and allows for potential recycling of the methanol by-product.
Catalyst TypeHomogeneous (e.g., Sodium Methoxide) vs. Heterogeneous (e.g., Solid Bases)Heterogeneous catalysts simplify product purification and are ideal for continuous flow reactors. researchgate.net
Process TypeBatch vs. ContinuousContinuous processing with heterogeneous catalysts generally offers higher throughput and efficiency for large volumes.

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy for Molecular Structure and Bonding

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to these vibrations. For N,N-dipentylformamide, the most prominent feature in the FTIR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the amide group. Due to the electron-donating effect of the two pentyl groups on the nitrogen atom, this band is expected to appear in the region of 1650-1680 cm⁻¹.

Other significant vibrational modes include the C-N stretching vibration, which is typically observed in the range of 1400-1450 cm⁻¹, and the various C-H stretching and bending vibrations of the pentyl chains. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2850-2960 cm⁻¹ region, while their bending vibrations will appear around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (rocking).

To illustrate the expected FTIR spectrum of this compound, the following table presents the characteristic infrared absorption bands observed for the homologous compound, N,N-dibutylformamide. The vibrational modes for this compound would be very similar, with minor shifts due to the difference in alkyl chain length.

Vibrational ModeExpected Wavenumber Range (cm⁻¹) for this compound
C=O Stretch (Amide I)1650 - 1680
C-N Stretch1400 - 1450
CH₂ Asymmetric Stretch~2955
CH₂ Symmetric Stretch~2870
CH₃ Asymmetric Stretch~2930
CH₃ Symmetric Stretch~2860
CH₂ Bending (Scissoring)~1465
CH₂ Bending (Rocking)~1375

This interactive data table is based on expected values and data from homologous compounds.

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. While the C=O stretching vibration is also observable in the Raman spectrum of this compound, it is typically weaker than in the FTIR spectrum. Conversely, the C-C and C-H stretching vibrations of the pentyl chains often produce strong Raman signals.

The symmetric C-N stretching vibration is also Raman active and would be expected in a similar region as in the FTIR spectrum. FT-Raman and multi-wavelength approaches can be employed to reduce fluorescence and enhance the quality of the Raman spectrum, which is particularly useful for complex organic molecules. The Raman spectrum of N,N-dibutylformamide, a close homolog, shows characteristic peaks that can be used to predict the spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR would be crucial for the characterization of this compound.

A key feature of the NMR spectra of N,N-dialkylformamides is the restricted rotation around the C-N amide bond due to its partial double bond character. This can lead to the observation of distinct signals for the two pentyl groups at room temperature, as they are not chemically equivalent. One pentyl group is cis to the carbonyl oxygen, while the other is trans.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a singlet for the formyl proton (CHO) in the downfield region, typically around 8.0 ppm. The protons on the α-carbons (N-CH₂) of the two non-equivalent pentyl groups would likely appear as two distinct triplets around 3.2-3.4 ppm. The remaining methylene (B1212753) protons of the pentyl chains would produce complex multiplets in the upfield region (approximately 0.8-1.6 ppm), with the terminal methyl protons appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a signal for the carbonyl carbon around 162-163 ppm. The α-carbons of the two pentyl groups would also be expected to show separate signals in the range of 40-50 ppm. The other carbons of the pentyl chains would resonate in the upfield region, typically between 10 and 40 ppm.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from N,N-dibutylformamide.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Formyl H~8.0SingletCHO
N-CH₂ (cis & trans)~3.2-3.4Two TripletsProtons on α-carbons of pentyl groups
Methylene H's~1.2-1.6MultipletsProtons on β, γ, δ carbons of pentyl groups
Methyl H's~0.9TripletProtons on terminal methyl groups
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl C~162-163C=O
N-CH₂ (cis & trans)~40-50α-carbons of pentyl groups
Methylene C's~20-35β, γ, δ carbons of pentyl groups
Methyl C~14Terminal methyl carbons

This interactive data table is based on expected values and data from homologous compounds.

High-Resolution Mass Spectrometry (HR-MS) for Compound Identification and Purity

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for assessing its purity. For this compound (C₁₁H₂₃NO), HR-MS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 185. The fragmentation pattern would be characteristic of N,N-dialkylformamides. A prominent fragmentation pathway would be the α-cleavage, leading to the loss of a butyl radical to form an ion at m/z 128. Another significant fragmentation would be the McLafferty rearrangement, resulting in the formation of a charged enol and a neutral alkene.

Based on the fragmentation of the homologous N,N-dibutylformamide, the following table outlines the expected major fragments for this compound in its mass spectrum. nist.gov

m/zProposed Fragment
185[M]⁺ (Molecular Ion)
128[M - C₄H₉]⁺
100[CH₂=N(C₅H₁₁)C=O]⁺
86[CH₂=N(C₅H₁₁)]⁺
72[N(C₅H₁₁)]⁺
57[C₄H₉]⁺
44[HCON=CH₂]⁺

This interactive data table is based on expected fragmentation patterns and data from homologous compounds.

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and conformational details of the molecule.

This technique would confirm the planarity of the amide group and provide information on the conformation of the two pentyl chains in the solid state. It would also reveal the intermolecular interactions, such as van der Waals forces, that govern the crystal packing. To date, there is no publicly available crystal structure for this compound.

Electron Energy-Loss Spectroscopy (EELS) in Molecular Characterization

Electron Energy-Loss Spectroscopy (EELS) is a technique that measures the energy loss of electrons as they pass through a sample. It is typically performed in a transmission electron microscope (TEM) and can provide information about the elemental composition, chemical bonding, and electronic properties of a material at a high spatial resolution.

While EELS is more commonly applied to solid-state materials, it can, in principle, be used to characterize organic molecules. For this compound, EELS could be used to probe the core-loss edges of carbon (K-edge ~284 eV), nitrogen (K-edge ~401 eV), and oxygen (K-edge ~532 eV). The fine structure of these edges could provide information about the local chemical environment and bonding of these elements within the molecule. However, the application of EELS to the detailed molecular characterization of a small organic molecule like this compound is not a routine technique and would present significant experimental challenges, including sample preparation and potential beam damage.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the three-dimensional structure of chiral molecules. The fundamental principle of CD spectroscopy relies on the differential absorption of left- and right-circularly polarized light by an optically active compound. However, this compound is an achiral molecule, meaning it is superimposable on its mirror image and thus does not possess optical activity.

A molecule must be chiral to produce a CD signal. Since this compound lacks a chiral center and does not have any element of chirality under typical conditions, it is transparent to circularly polarized light in the sense that it absorbs left- and right-handed polarized light equally. Consequently, conventional Circular Dichroism spectroscopy cannot be used to perform conformational studies on this compound.

Computational Chemistry and Theoretical Modeling of N,n Dipentylformamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a molecule like N,N-dipentylformamide, DFT calculations can predict a variety of properties, including its geometry, energy, and the distribution of its electrons. These calculations are foundational for understanding the molecule's stability and reactivity.

Prediction of Molecular Geometries and Energetics

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. By optimizing the molecular geometry, researchers can obtain precise information on bond lengths, bond angles, and dihedral angles. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that provide a good balance between accuracy and computational cost. ias.ac.inresearchgate.net

The planarity of the amide group is a key feature. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond has a significant double bond character, which results in a planar or near-planar arrangement of the O=C-N backbone. The energetic barrier to rotation around this C-N bond is a critical parameter that can be calculated using DFT. For smaller dialkylamides like DMF, this barrier is significant, indicating a rigid amide plane at room temperature. mdpi.com A similar characteristic is expected for this compound.

The pentyl chains introduce additional conformational flexibility. Rotations around the C-C single bonds within the pentyl groups will lead to numerous possible conformers. DFT calculations can be used to identify the lowest energy conformers by performing a conformational search. The relative energies of these conformers determine their population at a given temperature.

Table 1: Predicted Geometrical Parameters for the Planar Amide Backbone of this compound (Illustrative Data)

ParameterPredicted Value
C=O Bond Length~1.23 Å
C-N Bond Length~1.37 Å
N-Cpentyl Bond Length~1.46 Å
O=C-N Bond Angle~125°
C-N-Cpentyl Bond Angle~119°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the amide group, specifically involving the lone pair of the nitrogen atom and the π-system of the carbonyl group. The LUMO is likely to be the π* anti-bonding orbital of the carbonyl group. DFT calculations can provide precise energies for these orbitals and visualize their spatial distribution.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)

OrbitalEnergy (eV)
HOMO~ -7.5
LUMO~ 1.5
HOMO-LUMO Gap~ 9.0

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations, based on general trends for similar amide molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its dynamic behavior, including its flexibility and how it interacts with other molecules. These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system. ulisboa.pt

Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Interactions)

In a pure liquid or in a solution, this compound molecules interact with each other and with solvent molecules. As a tertiary amide, this compound cannot act as a hydrogen bond donor. However, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. acs.org In protic solvents like water, hydrogen bonding between the solvent and the amide oxygen would be a dominant intermolecular interaction.

In a pure, aprotic environment, the primary intermolecular forces would be dipole-dipole interactions, arising from the polar amide group, and van der Waals interactions, particularly from the long pentyl chains. researchgate.net MD simulations can quantify these interactions and provide a detailed picture of the local structure of the liquid. While this compound does not have an aromatic ring for classical pi-pi stacking, the planar nature of the amide bond can lead to specific orientations in the liquid phase that maximize favorable electrostatic interactions. nih.gov

Solvent Effects and Solvation Models

The behavior of this compound can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules, providing a detailed, atomistic view of the solvation process. Alternatively, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT calculations to account for the bulk effect of the solvent. rsc.orgacs.orgq-chem.com These models treat the solvent as a continuous medium with a specific dielectric constant, which can be a computationally efficient way to study solvent effects on the molecule's geometry, electronic structure, and properties. nih.gov The choice between explicit and implicit solvent models depends on the specific research question and the desired level of detail. acs.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful computational strategy for studying large molecular systems where a specific region requires high-accuracy quantum mechanical treatment while the remainder of the system can be described by less computationally expensive molecular mechanics force fields. mdpi.com This dual-level approach allows for the investigation of chemical reactions and properties in complex environments, such as solutions or biological macromolecules, which would be computationally prohibitive to treat entirely with quantum mechanics. utdallas.edu

In a typical QM/MM simulation of a system involving this compound, the amide molecule itself, particularly the formamide (B127407) functional group where electronic rearrangements are of primary interest, would be defined as the QM region. The surrounding environment, which could be solvent molecules or a larger molecular assembly, would be treated using MM. The total energy of the system in an additive QM/MM scheme is calculated as:

ETotal = EQM + EMM + EQM/MM

where EQM is the energy of the quantum mechanical region, EMM is the energy of the molecular mechanics region, and EQM/MM describes the interaction between the two regions. mdpi.com This interaction term is crucial and can be handled with different levels of sophistication, such as mechanical embedding or the more accurate electronic embedding, where the QM region is polarized by the electrostatic field of the MM environment.

While no specific QM/MM studies on this compound are available, research on similar systems, such as enzymatic reactions or ligand-protein binding, demonstrates the utility of this approach. For instance, QM/MM simulations have been used to elucidate reaction mechanisms in enzymes, where the active site and substrate are treated with QM to accurately model bond breaking and formation, while the rest of the protein is handled with MM. tum.de For this compound, such studies could, for example, model its interaction with a binding pocket of a protein or its solvation properties in various solvents with high accuracy.

Table 1: Representative Energy Components in a Hypothetical QM/MM Calculation (Note: This table is illustrative and not based on actual data for this compound)

ComponentDescriptionTypical Energy Contribution (kcal/mol)
EQMQuantum mechanical energy of the this compound molecule.Varies based on conformation
EMMMolecular mechanics energy of the surrounding solvent box.Varies based on system size
EQM/MMInteraction energy between this compound and the solvent.-10 to -30

Quantum Chemical Topology (QCT) Methods (e.g., Kohn-Sham Potential Analysis)

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes scalar fields from quantum mechanics, such as the electron density, to partition a molecule into chemically meaningful regions, most notably atomic basins. researchgate.netmanchester.ac.uk This approach provides a rigorous mathematical framework for defining concepts like atoms in molecules, chemical bonds, and molecular structure. sciencesconf.org

A key application within the broader framework of Density Functional Theory (DFT) is the analysis of the Kohn-Sham potential. The Kohn-Sham equations are a formulation of DFT that simplifies the many-electron problem into a set of equations for non-interacting electrons moving in an effective potential, known as the Kohn-Sham potential. khanacademy.orgresearchgate.net Analysis of this potential can provide insights into the electronic structure and reactivity of a molecule.

For a molecule like this compound, a QCT analysis of the electron density would allow for the precise characterization of its chemical bonds. For example, the C-N bond in the amide group is known to have partial double bond character due to resonance. QCT can quantify this by locating a bond critical point (BCP) between the carbon and nitrogen atoms and analyzing the properties of the electron density at this point.

While specific QCT studies on this compound are absent from the literature, extensive research has been conducted on the parent molecule, formamide. nih.govnih.govresearchgate.net In these studies, DFT calculations have been used to determine properties like bond lengths, dipole moments, and vibrational frequencies. khanacademy.orgresearchgate.net For instance, the C-N bond length in formamide is found to be shorter than a typical single C-N bond, consistent with its partial double bond character. khanacademy.org A Kohn-Sham potential analysis for this compound would be expected to reveal similar electronic features, with the pentyl groups primarily influencing the steric and electronic properties through inductive effects.

Table 2: Illustrative QCT Data for Amide Bonds (Based on Formamide Studies) (Note: This table is illustrative and not based on actual data for this compound)

ParameterDescriptionTypical Value for Amide C-N Bond
Bond Length (Å)Internuclear distance between Carbon and Nitrogen.~1.36
Electron Density at BCP (ρ(r))Accumulation of electron density at the bond critical point.> 0.20 a.u.
Laplacian of Electron Density (∇²ρ(r))Indicates the nature of the interaction (negative for covalent).< 0

In Silico Prediction and Validation of Chemical Transformations

In silico prediction of chemical transformations involves the use of computational tools and algorithms to forecast the potential degradation, metabolism, or reaction pathways of a chemical compound. lhasalimited.org These methods can range from expert-system-based approaches that use a predefined set of reaction rules to more sophisticated quantum mechanics-based simulations of reaction mechanisms.

For this compound, a tertiary amide, a key area of interest for in silico prediction would be its potential for nitrosation to form N-nitrosamines, a class of compounds often associated with mutagenicity. lhasalimited.org Knowledge-based systems, such as Zeneth, contain transformation libraries that can predict the likelihood of N-nitrosamine formation from secondary and tertiary amines and amides under specific conditions (e.g., the presence of nitrites). lhasalimited.org Generally, tertiary amines and amides are less reactive towards nitrosation than their secondary counterparts because the reaction requires an additional dealkylation or deacylation step. lhasalimited.org

Another important application is the prediction of metabolic pathways. Computational tools can predict the sites on a molecule most susceptible to metabolism by enzymes like Cytochrome P450. For an aliphatic amide like this compound, potential metabolic transformations could include N-dealkylation or oxidation at various positions on the pentyl chains. DFT calculations can be employed to model the reaction mechanisms of these transformations, providing insights into their feasibility and potential reactive intermediates. nih.gov

While specific predictive studies for this compound are not published, the general principles are well-established. For instance, in silico tools are widely used in the pharmaceutical industry to predict the degradation pathways of drug candidates, helping to identify potentially reactive or toxic impurities. nih.gov A hypothetical in silico analysis of this compound would likely predict its susceptibility to hydrolysis of the amide bond under acidic or basic conditions, as well as oxidative transformations on the alkyl chains.

Table 3: Hypothetical Predicted Transformations for this compound (Note: This table is illustrative and not based on actual data for this compound)

Transformation TypePredicted ProductsConditions/Enzymes
N-NitrosationN-Nitroso-N-pentylformamide (after de-pentylation)Acidic conditions, presence of nitrite
HydrolysisDipentylamine (B1346568) and Formic acidStrong acid or base
N-DealkylationN-pentylformamideCytochrome P450 enzymes
C-HydroxylationHydroxylated this compound isomersCytochrome P450 enzymes

Specialized Applications of N,n Dipentylformamide in Chemical Research

Role as an Aprotic Solvent in Specific Organic Reactions

The utility of N,N-dipentylformamide as a solvent is primarily defined by its polar aprotic nature. Like its more common counterpart, N,N-dimethylformamide (DMF), it possesses a significant dipole moment, allowing it to dissolve a wide range of polar and nonpolar compounds. However, the absence of acidic protons prevents it from participating in hydrogen bonding with dissolved nucleophiles, a crucial feature for certain reaction types.

Facilitation of Polar Reaction Mechanisms (e.g., SN2 Reactions)

In bimolecular nucleophilic substitution (SN2) reactions, the solvent plays a critical role in influencing the reaction rate. Polar aprotic solvents, such as this compound, are known to accelerate these reactions. tengerchemical.comvedantu.compressbooks.pub The mechanism of an SN2 reaction involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step. wikipedia.org

The effectiveness of polar aprotic solvents in promoting SN2 reactions stems from their ability to solvate the counter-ion of the nucleophile while leaving the nucleophile itself relatively unsolvated and, therefore, more reactive. libretexts.orglibretexts.org In contrast, polar protic solvents would form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate. pressbooks.pubreddit.com While specific kinetic data for reactions in this compound are not extensively documented, the established principles for similar polar aprotic solvents like DMF provide a strong indication of its utility in facilitating SN2 reactions. The increased steric bulk of the pentyl groups compared to methyl groups in DMF is not expected to significantly alter the fundamental solvent properties that favor the SN2 mechanism.

Table 1: Comparison of Solvent Properties for SN2 Reactions

Solvent Type Examples Interaction with Nucleophile Effect on SN2 Rate
Polar Aprotic This compound, DMF, DMSO, Acetone Weak dipole-dipole interactions Accelerates
Polar Protic Water, Ethanol, Methanol (B129727) Strong hydrogen bonding Decelerates

| Nonpolar | Hexane, Benzene, Toluene (B28343) | Weak van der Waals forces | Generally poor solubility for ionic nucleophiles |

Utility in Solvothermal Synthesis

Solvothermal synthesis is a method for producing crystalline materials from substances in a heated and pressurized solvent. rsc.orgnih.gov The choice of solvent is critical as it influences the solubility of precursors, the reaction kinetics, and the morphology of the final product. High-boiling point solvents are often advantageous as they allow for higher reaction temperatures, which can facilitate the formation of highly crystalline materials.

This compound, with its high boiling point, is a suitable candidate for use as a solvent in solvothermal synthesis, particularly for the preparation of metal-organic frameworks (MOFs) and other inorganic nanomaterials. rsc.orgnih.govresearchgate.netusda.gov Amide solvents like DMF have been frequently utilized in the solvothermal synthesis of various MOFs. researchgate.net While specific examples employing this compound are not widely reported, its properties suggest it would be a viable medium for such syntheses, especially when a higher boiling point than that of DMF is required to achieve a specific crystalline phase or morphology.

This compound as a Reagent in Organic Synthesis

Beyond its role as a solvent, this compound can actively participate in chemical transformations, serving as a source of carbon and nitrogen atoms for the construction of various organic molecules.

As a C1 Source in Heterocyclic Synthesis

In the presence of reagents like phosphorus oxychloride (POCl₃), N,N-dialkylformamides can generate a Vilsmeier reagent, which is a powerful formylating agent. wikipedia.orgiaamonline.orgchemistrysteps.com This reactivity is fundamental to the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.org The resulting aldehydes are versatile intermediates in the synthesis of a wide array of more complex heterocyclic systems.

The general mechanism involves the reaction of this compound with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃(CH₂)₄)₂N=CHCl]⁺PO₂Cl₂⁻. This reagent then attacks an electron-rich substrate, and subsequent hydrolysis yields the formylated product. While DMF is the most commonly used formamide (B127407) for this purpose, the reactivity is general to N,N-disubstituted formamides. Therefore, this compound can be expected to serve as a C1 source in a similar manner, leading to the formation of formylated heterocycles. rsc.orgresearchgate.net

Precursor in Urea (B33335) Formation

N,N-disubstituted formamides can also serve as precursors in the synthesis of substituted ureas. Although less common than other methods, under certain conditions, the formyl group can be cleaved and replaced, or the amide can be transformed into a more reactive intermediate that can then react with an amine to form a urea. For instance, primary amides can be converted to ureas via a Hofmann rearrangement, a reaction that proceeds through an isocyanate intermediate. organic-chemistry.orgthieme.de While direct conversion of a secondary formamide like this compound to a urea is not a standard procedure, its derivatives or transformation products could potentially be utilized in urea synthesis.

Use in Thermodynamic Studies of Solutions

The study of the thermodynamic properties of binary liquid mixtures provides valuable insights into the nature and strength of intermolecular interactions. ripublication.comarxiv.orgresearchgate.netacs.org Properties such as excess molar volume, excess enthalpy, and deviations in viscosity and refractive index from ideal behavior can elucidate the effects of molecular size, shape, and polarity on the structure of the solution.

While specific thermodynamic data for this compound are scarce in the literature, studies on binary mixtures of other N,N-dialkylformamides, such as DMF and N,N-dimethylacetamide, with various organic liquids have been conducted. arxiv.orgresearchgate.netacs.orgresearchgate.netresearchgate.netsemanticscholar.orghuji.ac.il These studies often analyze excess thermodynamic properties to understand the balance between the breaking of self-association in the pure components and the formation of new interactions between the unlike molecules. Given its structure, this compound would be an interesting component for such studies, particularly for investigating the influence of longer alkyl chains on the thermodynamic properties of amide solutions. The larger size of the pentyl groups would be expected to have a significant impact on steric effects and van der Waals interactions within the solution.

Table 2: Investigated Thermodynamic Properties of Amide Solutions

Thermodynamic Property Information Gained
Excess Molar Volume (VE) Information on packing efficiency and changes in free volume upon mixing.
Excess Enthalpy (HE) Indicates the net energy change upon mixing, reflecting the balance of bond breaking and formation.
Viscosity Deviation (Δη) Provides insight into the strength of intermolecular forces and the flow behavior of the mixture.

| Refractive Index Deviation (ΔnD) | Relates to changes in density and polarizability of the mixture. |

Enthalpies of Dilution Measurements and Interaction Coefficients

Applications in Expanding Chemical Space and Novel Molecule Creation

The concept of "expanding chemical space" refers to the synthesis of new and diverse molecules, a crucial aspect of drug discovery and materials science. researchgate.netnih.gov While N,N-dialkylformamides can serve as versatile solvents and reagents in the synthesis of novel compounds, nih.govatamanchemicals.com specific examples detailing the use of this compound to create new molecular scaffolds or significantly expand the known chemical space are not prominently featured in the available literature. The role of similar solvents like DMF in facilitating reactions that lead to new molecules is well-established, but direct evidence of this compound's unique contributions in this area is limited. The synthesis of novel molecules often involves complex reaction pathways where the choice of solvent can be critical, but specific applications highlighting this compound in this context are not provided in the search results.

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-dipentylformamide in laboratory settings?

This compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting formic acid derivatives (e.g., formyl chloride) with dipentylamine under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis . Temperature control (e.g., 0–5°C for exothermic steps) is critical to minimize side reactions. Post-synthesis, inert solvents like dichloromethane or tetrahydrofuran are used to isolate the product. For reproducibility, ensure stoichiometric equivalence and monitor reaction progress via thin-layer chromatography (TLC) .

Basic: What purification techniques are optimal for isolating high-purity this compound?

Purification methods depend on the synthesis byproducts. Fractional distillation under reduced pressure (e.g., 80–100°C at 10–15 mmHg) is effective due to the compound’s moderate volatility . For polar impurities, column chromatography using silica gel and a gradient eluent (e.g., hexane:ethyl acetate) can resolve contaminants. Confirm purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC), targeting ≥99% purity for experimental consistency .

Advanced: How can researchers mitigate side reactions during this compound synthesis?

Side reactions, such as over-alkylation or hydrolysis, are influenced by moisture and temperature. Key strategies include:

  • Strict anhydrous conditions : Use molecular sieves or drying tubes to exclude moisture .
  • Controlled reagent addition : Slowly introduce formylating agents to avoid localized overheating.
  • Inert solvents : Replace polar aprotic solvents (e.g., DMF) with non-reactive alternatives (e.g., toluene) to prevent solvent participation in side reactions .
    Validate reaction pathways using spectroscopic tools (e.g., in situ FTIR to track carbonyl group formation) .

Advanced: How should discrepancies in reported physicochemical properties (e.g., boiling point, solubility) be addressed?

Variations in properties may arise from impurities or measurement conditions. For example, molecular weight discrepancies in homologs (e.g., N,N-dibutylformamide: 157.25 vs. 157.26 g/mol ) highlight the need for standardized characterization. To resolve conflicts:

  • Cross-validate methods : Compare data from differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
  • Document experimental conditions : Report solvent systems, temperatures, and instrument calibration details to enable replication .

Advanced: What experimental frameworks are suitable for evaluating the biological activity of this compound?

While direct pharmacological data on this compound is limited, analogous formamides (e.g., N-(2-fluoroaryl) derivatives) suggest approaches:

  • In vitro assays : Use cell viability assays (e.g., MTT or resazurin) to screen for cytotoxicity in cancer cell lines (e.g., glioblastoma U87-MG ).
  • Mechanistic studies : Employ fluorescence polarization or surface plasmon resonance (SPR) to assess binding interactions with target proteins .
  • Dose-response analysis : Apply nonlinear regression models (e.g., Hill equation) to quantify potency (EC₅₀/IC₅₀) .

Safety: What protocols ensure safe handling of this compound in laboratory environments?

Formamides can exhibit neurotoxic or hepatotoxic effects. Key precautions include:

  • Ventilation : Use fume hoods for synthesis and handling to limit vapor exposure .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste management : Neutralize residues with activated carbon or acidic hydrolysis before disposal .
    Document all procedures in alignment with NIH guidelines for preclinical safety .

Methodological: How can environmental persistence of this compound be assessed?

To evaluate ecological impact:

  • Biodegradation assays : Use OECD 301B (Ready Biodegradability) to measure microbial degradation in aqueous systems .
  • Photostability studies : Expose the compound to UV-Vis light (e.g., 254 nm) and monitor decomposition via LC-MS .
  • Ecotoxicity screening : Test acute toxicity in Daphnia magna or Vibrio fischeri models to estimate LC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.